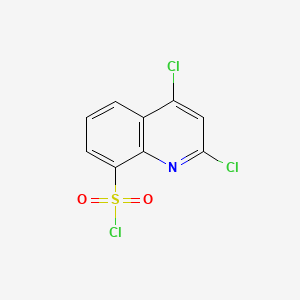
2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1,3-thiazole-5-sulfonyl chloride (TTSC) is a small molecule that has attracted considerable attention in recent years due to its potential applications in the fields of medicine and biotechnology. TTSC is a compound with a thiazole ring and a sulfonyl chloride group, which makes it a useful reagent for organic synthesis. It has been used in a variety of applications ranging from organic synthesis, to drug synthesis, to biochemistry and physiology.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in drug synthesis, and as a tool in biochemical and physiological studies. In addition, it has been used in the synthesis of a variety of compounds, including heterocycles and polymers materials.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride is not yet fully understood. However, it is believed that the sulfonyl chloride group of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride is responsible for its reactivity. The sulfonyl chloride group is believed to act as an electrophile, which reacts with nucleophiles such as amines and thiols. This reaction leads to the formation of a covalent bond between the nucleophile and the sulfonyl chloride group.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of the neurotransmitter dopamine. Finally, 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride in laboratory experiments is its low cost and ease of synthesis. In addition, it is a relatively stable compound, which makes it suitable for long-term storage. However, 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride is a highly reactive compound, and it is important to take proper safety precautions when handling it.
Orientations Futures
The potential applications of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride are far-reaching and are likely to expand in the future. Some potential applications include the development of new drugs, the development of new catalysts for organic synthesis, and the development of new materials for use in biotechnology. Additionally, 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride could be used to study the biochemical and physiological effects of compounds on living organisms. Finally, 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride could be used to develop new methods for the synthesis of heterocycles and polymers materials.
Méthodes De Synthèse
2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride can be synthesized by a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde and thiourea in the presence of an acid catalyst. The reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde and thiocyanic acid in the presence of a base catalyst, and the reaction of 4-chlorobenzaldehyde and sulfur dioxide in the presence of an acid catalyst.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-5-8(15-9)16(11,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSNQKDTAXGZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-thiazole-5-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride](/img/structure/B6611246.png)
![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6611257.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)
![[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one](/img/structure/B6611266.png)








